1-(2-Hydrazinylethyl)-1H-1,2,3-triazole
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Overview
Description
1-(2-Hydrazinylethyl)-1H-1,2,3-triazole is a heterocyclic compound that contains a triazole ring and a hydrazine moiety. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, materials science, and industrial chemistry. The presence of both the triazole and hydrazine functional groups makes it a versatile molecule for various chemical reactions and applications.
Preparation Methods
The synthesis of 1-(2-Hydrazinylethyl)-1H-1,2,3-triazole can be achieved through several synthetic routes. One common method involves the reaction of 1,2,3-triazole with hydrazine hydrate under controlled conditions. The reaction typically requires a solvent such as ethanol or methanol and is carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial production methods for this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. These methods often employ catalysts to enhance the reaction rate and selectivity, making the process more efficient and cost-effective .
Chemical Reactions Analysis
1-(2-Hydrazinylethyl)-1H-1,2,3-triazole undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and halogenating agents for substitution reactions .
Oxidation: The compound can be oxidized to form corresponding triazole derivatives with different functional groups.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives with altered electronic properties.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 1-(2-Hydrazinylethyl)-1H-1,2,3-triazole involves its interaction with specific molecular targets, such as enzymes and receptors. The hydrazine moiety can form covalent bonds with active sites of enzymes, leading to inhibition of their activity. Additionally, the triazole ring can participate in hydrogen bonding and π-π interactions, stabilizing the compound within the binding site .
Comparison with Similar Compounds
1-(2-Hydrazinylethyl)-1H-1,2,3-triazole can be compared to other similar compounds, such as hydrazinyl 1,2,4-triazoles and 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines . These compounds share similar structural features but differ in their chemical reactivity and biological activity.
Properties
Molecular Formula |
C4H9N5 |
---|---|
Molecular Weight |
127.15 g/mol |
IUPAC Name |
2-(triazol-1-yl)ethylhydrazine |
InChI |
InChI=1S/C4H9N5/c5-6-1-3-9-4-2-7-8-9/h2,4,6H,1,3,5H2 |
InChI Key |
VZDOIJUTTWZYAN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(N=N1)CCNN |
Origin of Product |
United States |
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